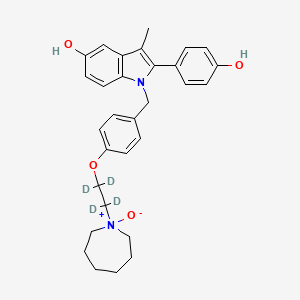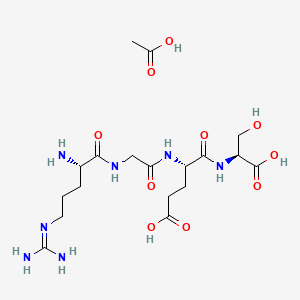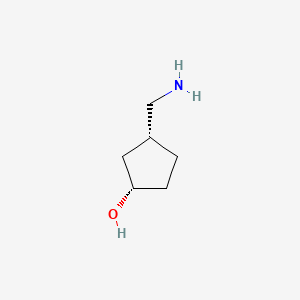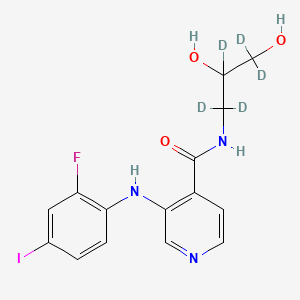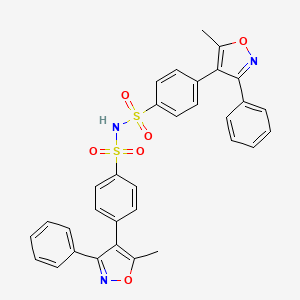
Valdecoxib Impurity B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valdecoxib Impurity B is a degradation product of Valdecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Valdecoxib is used to treat osteoarthritis, rheumatoid arthritis, and dysmenorrhea. Impurities like this compound are important in pharmaceutical research for quality control, method validation, and stability studies .
Métodos De Preparación
Valdecoxib Impurity B can be synthesized through a multi-step reaction process. One method involves the use of chlorosulfonic acid and dichloromethane at 0°C, followed by refluxing. The reaction is then continued with pyridine at 110-115°C for 9 hours . This method ensures the formation of the impurity with high yield and purity.
Análisis De Reacciones Químicas
Valdecoxib Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to ensure the desired product formation .
Aplicaciones Científicas De Investigación
Valdecoxib Impurity B is utilized in several scientific research applications:
Pharmaceutical Research: It is used in the development and validation of analytical methods for the detection and quantification of impurities in drug formulations.
Biological Studies: Research on the biological effects of this compound helps in understanding the metabolism and potential toxicity of Valdecoxib.
Industrial Applications: It is used in stability studies to ensure the quality and safety of pharmaceutical products over time.
Mecanismo De Acción
The mechanism of action of Valdecoxib Impurity B is not as well-studied as Valdecoxib itself. it is known that Valdecoxib selectively inhibits the COX-2 enzyme, which is crucial for the mediation of inflammation and pain. This inhibition reduces the production of prostaglandins, thereby alleviating symptoms of inflammation .
Comparación Con Compuestos Similares
Valdecoxib Impurity B can be compared with other impurities and related compounds such as:
Valdecoxib Dimer: Another impurity formed during the synthesis of Valdecoxib.
Valdecoxib Sulfonic Acid: A degradation product that forms under acidic conditions.
1-Hydroxy Valdecoxib: A metabolite of Valdecoxib that is formed in the body.
This compound is unique due to its specific formation conditions and its role in the comprehensive analysis of Valdecoxib’s stability and safety.
Propiedades
IUPAC Name |
4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O6S2/c1-21-29(31(33-40-21)25-9-5-3-6-10-25)23-13-17-27(18-14-23)42(36,37)35-43(38,39)28-19-15-24(16-20-28)30-22(2)41-34-32(30)26-11-7-4-8-12-26/h3-20,35H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUYPVXQEAKTGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=C(C=C4)C5=C(ON=C5C6=CC=CC=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)

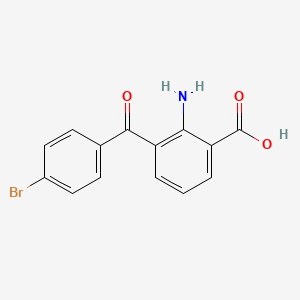
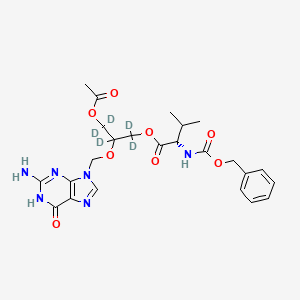

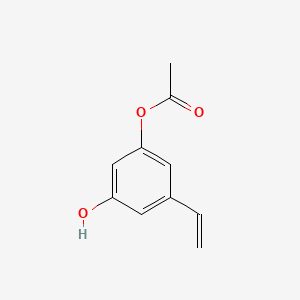
![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B588032.png)
